4-(2,2,2-Trifluoroethoxy)benzohydrazide
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Overview
Description
4-(2,2,2-Trifluoroethoxy)benzohydrazide is a chemical compound with the molecular formula C9H9F3N2O2 and a molecular weight of 234.18 g/mol . It is known for its unique chemical properties, which make it valuable in various scientific research and industrial applications.
Preparation Methods
The synthesis of 4-(2,2,2-Trifluoroethoxy)benzohydrazide typically involves the reaction of 4-hydroxybenzohydrazide with 2,2,2-trifluoroethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness.
Chemical Reactions Analysis
4-(2,2,2-Trifluoroethoxy)benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The trifluoroethoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2,2,2-Trifluoroethoxy)benzohydrazide has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,2,2-Trifluoroethoxy)benzohydrazide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating biological processes .
Comparison with Similar Compounds
4-(2,2,2-Trifluoroethoxy)benzohydrazide can be compared with other similar compounds, such as:
4-(2,2,2-Trifluoroethoxy)benzoic acid: Similar structure but different functional group, leading to different chemical properties and applications.
4-(2,2,2-Trifluoroethoxy)benzaldehyde: Another similar compound with distinct reactivity and uses.
2,5-Bis(2,2,2-trifluoroethoxy)phenyl derivatives: These compounds share the trifluoroethoxy group but have different core structures, resulting in varied applications and properties.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer unique chemical and biological properties.
Properties
IUPAC Name |
4-(2,2,2-trifluoroethoxy)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c10-9(11,12)5-16-7-3-1-6(2-4-7)8(15)14-13/h1-4H,5,13H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYBRLZJGKCNSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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